1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
The synthesis of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps. One common synthetic route includes the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . The reaction conditions typically involve the use of a polar aprotic solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or pyrimidine rings.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating cancer and other diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with DNA synthesis, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown its binding orientations in the active site of target enzymes .
Comparison with Similar Compounds
Similar compounds include other spiro-quinoline and spiro-pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives also exhibit anti-cancer properties but have different pharmacophores and mechanisms of action .
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,3'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H19N5O5/c1-19-5-6-21-12-4-3-11(22(26)27)7-10(12)8-17(13(21)9-19)14(23)18-16(25)20(2)15(17)24/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,23,25) |
InChI Key |
ZBYMYDKOQQZGAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C |
Origin of Product |
United States |
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